Olmesartan Methyl Ketone
Description
Properties
IUPAC Name |
1-[5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-5-8-21-26-23(25(3,4)33)22(16(2)32)31(21)15-17-11-13-18(14-12-17)19-9-6-7-10-20(19)24-27-29-30-28-24/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBOGIAKDFTLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858254 | |
| Record name | 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227626-45-0 | |
| Record name | 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
-
Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation, enhancing nucleophilic attack at the tetrazole nitrogen.
-
Solvent Optimization : DMF improves reaction efficiency by stabilizing intermediates, though it may promote side reactions.
-
Temperature Control : Reactions conducted at 30–40°C minimize decomposition while allowing complete alkylation.
Impurity Formation :
-
Regioisomeric Byproducts : Competitive alkylation at N-1 and N-2 positions of the tetrazole ring yields this compound and dimedoxomil derivatives (9 , 10 ).
-
Yield : ~42–57% for N-2 isomer dominance under optimized conditions.
Tritylation and Medoxomil Esterification
Trityl-protected intermediates are critical in large-scale Olmesartan Medoxomil synthesis, with this compound arising from incomplete esterification or detritylation.
Process Overview:
-
Tritylation : Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate reacts with trityl biphenyl bromide in methyl isobutyl ketone (MIBK) using DBU as a base.
-
Esterification : The tritylated intermediate undergoes reaction with 4-chloromethyl-5-methyl-2-oxo-1,3-dioxolene in tetrahydrofuran (THF), with sodium iodide (NaI) as a catalyst.
Critical Parameters :
-
Water Content : ≤10% (w/w) in solvent reduces olmesartan medoxomil dehydrate impurity, indirectly affecting methyl ketone formation.
-
Catalyst Role : NaI (3% w/w) enhances medoxomil chloride reactivity, reducing side products.
Table 1: Comparison of Tritylation-Esterification Methods
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | MIBK | THF |
| Base | DBU | K₂CO₃ |
| Catalyst | None | NaI (3% w/w) |
| Yield (Trityl Intermediate) | 80% | 90% |
| Purity (HPLC) | >99% | 99.5% |
Hydrolysis of Ethyl Ester Intermediates
Controlled hydrolysis of ethyl ester precursors is another pathway to this compound. For example, ethyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate undergoes alkaline hydrolysis followed by acidification to yield olmesartan acid, which may further degrade under acidic conditions.
Reaction Conditions :
-
Acid Workup : HCl or H₂SO₄ adjusts pH to 2–3, precipitating the acid.
-
Degradation : Prolonged exposure to acidic media (e.g., 75% acetic acid) during detritylation generates the methyl ketone via dehydration.
Table 2: Hydrolysis-Dependent Impurity Profile
| Condition | Olmesartan Acid (%) | Methyl Ketone (%) |
|---|---|---|
| pH 7.0, 25°C | 98.5 | 0.2 |
| pH 2.0, 40°C | 85.3 | 1.8 |
| 75% Acetic Acid, 50°C | 72.1 | 4.5 |
Recrystallization and Purification Techniques
Isolation of this compound from reaction mixtures requires multi-step purification:
-
Solvent Extraction : Dichloromethane or ethyl acetate isolates the ketone from aqueous layers.
-
Recrystallization : Aqueous acetone (1:3 v/v) at -20°C to 0°C yields crystals with >99% purity.
-
Chromatography : Silica gel column chromatography with 30% methanol/ethyl acetate separates regioisomers.
Challenges :
-
Co-Elution : Similar polarity to dimedoxomil derivatives complicates separation.
-
Scale-Up : Industrial processes favor solvent anti-solvent crystallization over chromatography.
Analytical Characterization
Identity confirmation involves:
Chemical Reactions Analysis
Types of Reactions: Olmesartan Methyl Ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include chlorinating agents and mechanochemical methods involving hydroxypropyl-β-cyclodextrin and hydroxypropyl methylcellulose .
Major Products Formed: The major product formed from these reactions is olmesartan, which is the active form of the compound .
Scientific Research Applications
Pharmacological Profile
Mechanism of Action
Olmesartan Methyl Ketone functions primarily as an angiotensin II receptor antagonist, specifically targeting the angiotensin type 1 (AT1) receptor. By inhibiting this receptor, it effectively reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure and improved cardiovascular outcomes .
Pharmacokinetics
- Absorption: The compound exhibits approximately 26% bioavailability when administered orally.
- Distribution: It has a volume of distribution of about 17 L and shows high plasma protein binding.
- Metabolism: It undergoes ester hydrolysis in the gastrointestinal tract to become active.
- Elimination: The half-life ranges from 10 to 15 hours, with elimination occurring via urine and feces .
Therapeutic Applications
Hypertension Management
this compound is primarily utilized in managing hypertension. It can be used as monotherapy or in combination with other antihypertensive agents such as thiazide diuretics or calcium channel blockers to achieve optimal blood pressure control .
Cardiovascular Protection
Research indicates that Olmesartan-based therapies may lower cardiovascular events and mortality rates in patients with ischemic heart disease. Its use is particularly recommended for patients who cannot tolerate angiotensin-converting enzyme inhibitors due to side effects such as cough .
Case Studies and Clinical Trials
Several clinical studies have evaluated the efficacy of this compound in various therapeutic contexts:
- REZALT Study: This trial assessed the combination of Olmesartan and azelnidipine in Japanese patients with essential hypertension. Results showed significant reductions in ambulatory blood pressure compared to monotherapy .
- AZTEC Study: Involving 290 subjects, this study demonstrated that 70.9% of participants reached a mean 24-hour ambulatory blood pressure of less than 130/80 mmHg when treated with a combination of Olmesartan and amlodipine .
- APEX Study: This study focused on patients with type 2 diabetes and hypertension, revealing that approximately 70% achieved target blood pressure levels when given a titrated regimen of Olmesartan and amlodipine .
Research Applications
Analytical Chemistry
this compound serves as a reference standard in analytical chemistry for the development and validation of analytical methods used in quality control during the production of Olmesartan formulations .
Drug Development
The compound is also investigated for its potential applications in new drug formulations aimed at enhancing therapeutic efficacy while minimizing side effects associated with traditional antihypertensive medications.
Data Table: Summary of Clinical Studies
| Study Name | Population | Intervention | Key Findings |
|---|---|---|---|
| REZALT | Japanese patients with HTN | Olmesartan + Azelnidipine | Greater BP reduction than monotherapy |
| AZTEC | 290 subjects with HTN | Olmesartan + Amlodipine | 70.9% achieved BP <130/80 mmHg |
| APEX | Patients with Type 2 Diabetes | Olmesartan + Amlodipine | 70% reached target BP levels |
Mechanism of Action
Olmesartan Methyl Ketone, when metabolized to olmesartan, acts as an angiotensin II receptor blocker . It selectively binds to angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . This leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium . The blockade of the renin-angiotensin aldosterone system (RAAS) plays a crucial role in the regulation of kidney, vascular, and cardiac functions .
Comparison with Similar Compounds
N2-Trityl Olmesartan Methyl Ketone
- Structure : Incorporates a trityl (triphenylmethyl) protective group on the tetrazole ring (C₄₄H₄₂N₆O₂; MW: 686.84 g/mol) .
- Role in Synthesis : Acts as a protected intermediate during the condensation of sodium-4-(2-ethoxypropan-2-yl)-2-propylimidazole derivatives with brominated dioxolane reagents . The trityl group prevents undesired reactions at the tetrazole site, which is later removed via hydrolysis .
- Research Findings: Characterized as a non-pharmacopeial impurity standard, essential for quality control during API development .
Olmesartan Ethyl Ester
- Structure : Ethyl ester variant of olmesartan (CAS 1420880-41-6; C₂₇H₃₀N₆O₃; MW: 510.57 g/mol) .
- Role in Synthesis : Forms during esterification steps, often as a byproduct of incomplete medoxomil group incorporation .
- Physicochemical Properties : Higher lipophilicity (LogP ~3.8) compared to this compound due to the ethyl group, influencing chromatographic retention times in HPLC analyses .
Olmesartan Dimer Impurity
- Structure : Dimeric form linked via biphenyl-tetrazole moieties (CAS 144689-23-6; C₅₀H₅₆N₁₂O₄; MW: 909.06 g/mol) .
- Role in Synthesis : Forms during incomplete purification steps, particularly in high-concentration reaction mixtures .
- Research Findings: Identified as a genotoxic impurity in trace amounts, requiring strict monitoring via stability-indicating chromatographic methods .
Olmesartan Medoxomil Impurity E
- Structure : Medoxomil ester derivative with an additional dioxolane ring (CAS 1114761-92-0; C₄₃H₃₉N₆O₃; MW: 705.81 g/mol) .
- Role in Synthesis : Arises from incomplete hydrolysis of the medoxomil ester during the final API activation step .
- Analytical Behavior : Exhibits distinct UV absorbance at 250 nm, enabling quantification via spectrophotometric methods .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Analytical and Stability Data
Research Findings and Industrial Relevance
- Synthesis Optimization : highlights the use of potassium carbonate and toluene-acetone solvent systems to minimize byproducts like this compound during condensation steps.
- Quality Control : Impurities such as the dimer and ethyl ester are monitored using validated HPLC methods, ensuring compliance with ICH guidelines .
- Regulatory Compliance : Reference standards for these compounds are critical for ANDA/DMF filings, with SynZeal and TRC providing pharmacopeial-grade materials .
Biological Activity
Olmesartan Methyl Ketone (OMK), a derivative of olmesartan medoxomil, is primarily recognized for its role as an angiotensin II receptor blocker (ARB) used in the management of hypertension. This article explores the biological activity of OMK, focusing on its pharmacodynamics, metabolic pathways, and related clinical findings.
Pharmacodynamics
Mechanism of Action
Olmesartan acts by selectively blocking the angiotensin II type 1 receptor (AT1), which leads to vasodilation and reduced blood pressure. The blockade of this receptor prevents the physiological effects of angiotensin II, such as vasoconstriction and aldosterone secretion, thus contributing to its antihypertensive effects.
Metabolism and Bioactivation
Bioactivation Process
Olmesartan medoxomil is a prodrug that requires bioactivation to exert its pharmacological effects. Research has identified human carboxymethylenebutenolidase (CMBL) as a key enzyme responsible for the hydrolysis of olmesartan medoxomil into its active form, olmesartan. This conversion occurs primarily in the liver and intestine and involves the hydrolysis of the ester bond within the prodrug structure .
Enzymatic Activity
The enzymatic activity of CMBL is crucial for the therapeutic efficacy of OMK. Studies have shown that site-directed mutagenesis affecting CMBL significantly reduces its ability to hydrolyze OMK, indicating that CMBL is essential for activating this compound .
Clinical Efficacy
Case Studies and Clinical Trials
Several clinical studies have evaluated the efficacy of olmesartan in various populations:
- Hypertension Management : A randomized controlled trial demonstrated that olmesartan significantly reduced blood pressure compared to placebo, achieving target blood pressure goals in a substantial percentage of patients .
- Diabetes and Renal Outcomes : In a study involving type 2 diabetic patients with nephropathy, olmesartan was associated with decreased proteinuria and stabilized renal function over a follow-up period . However, cardiovascular outcomes were mixed, with some reports indicating higher cardiovascular mortality in patients treated with olmesartan compared to placebo .
- Demographic Variability : Subgroup analyses revealed that demographic factors such as age, sex, and race influenced the response to olmesartan treatment. For instance, both younger and older populations showed significant blood pressure reductions with olmesartan-based regimens .
Ecotoxicity and Environmental Impact
Recent studies have raised concerns regarding the environmental impact of olmesartan and its degradation products. The ecotoxicity tests indicated that some degradation products exhibited harmful effects on aquatic organisms, highlighting the need for careful monitoring of pharmaceutical contaminants in water systems .
Summary of Findings
| Aspect | Details |
|---|---|
| Mechanism of Action | Selective AT1 receptor antagonist |
| Key Enzyme for Bioactivation | Human carboxymethylenebutenolidase (CMBL) |
| Clinical Efficacy | Significant reduction in blood pressure; mixed results on cardiovascular outcomes |
| Demographic Variability | Efficacy varies by age, sex, and race |
| Environmental Concerns | Potential ecotoxicity from degradation products |
Q & A
Q. What are the key methodological considerations for synthesizing Olmesartan Methyl Ketone in a research setting?
To synthesize this compound (CAS: 1227626-45-0), researchers must prioritize:
- Stepwise reaction optimization : Document reaction conditions (e.g., temperature, catalysts like palladium for cross-coupling reactions) and intermediates. Use high-purity reagents to minimize side products.
- Characterization protocols : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., - and -NMR) and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Mass spectrometry (MS) verifies molecular weight (444.54 g/mol).
- Reproducibility : Follow guidelines for experimental sections in journals, detailing procedures to enable replication. Limit main text to critical syntheses; supplementary materials should include exhaustive data (e.g., yields, spectral peaks) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Spectroscopy :
- NMR : Assign peaks to confirm the methyl ketone moiety (e.g., carbonyl carbon at ~200 ppm in -NMR).
- Infrared (IR) : Identify ketone C=O stretching (~1700 cm).
- Chromatography :
Q. How should researchers document experimental procedures to ensure reproducibility?
- Structured reporting : Follow journal guidelines (e.g., Medicinal Chemistry Research) by segregating methods into subsections (reagents, instrumentation, synthesis steps).
- Data granularity : Provide exact molar ratios, reaction durations, and purification techniques (e.g., recrystallization solvents).
- Supplementary files : Include raw spectral data (NMR, MS), chromatograms, and failure analyses (e.g., side reactions under varying pH) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacological activities of this compound derivatives?
- Comparative meta-analysis : Systematically compare studies using tools like PRISMA to identify methodological variations (e.g., assay types, cell lines). For instance, angiotensin receptor binding assays may differ in IC values due to buffer composition or incubation times.
- Statistical rigor : Apply multivariate regression to isolate confounding variables (e.g., pharmacokinetic interactions). Validate findings through orthogonal assays (e.g., in vivo vs. in vitro models).
- Controlled replication : Reproduce conflicting studies under standardized conditions, ensuring identical reagents and protocols .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Catalyst screening : Test palladium complexes (e.g., Pd(OAc)) for cross-coupling efficiency. Optimize ligand-to-metal ratios to reduce byproducts.
- Solvent selection : Use aprotic solvents (e.g., DMF) for ketone stability; avoid protic solvents that may hydrolyze intermediates.
- In-line monitoring : Implement real-time HPLC or FTIR to detect intermediates and adjust reaction parameters dynamically.
- Green chemistry : Explore biocatalysts (e.g., ketoreductases) for enantioselective synthesis, reducing waste .
Q. What metabolic pathways of this compound are critical for assessing its pharmacokinetic profile?
- In vitro assays : Use liver microsomes or hepatocytes to identify cytochrome P450 (CYP) isoforms involved in oxidation. Monitor metabolites via LC-MS/MS.
- Urinary biomarkers : Quantify ketone-derived metabolites (e.g., hydroxylated derivatives) using gas chromatography (GC-MS), accounting for interference from endogenous ketones (e.g., acetone in fasting/diabetic subjects).
- Interspecies comparisons : Compare rodent and human metabolic profiles to predict clinical pharmacokinetics and toxicity risks .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
